![molecular formula C18H19FN4O3S B2830000 2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251689-98-1](/img/structure/B2830000.png)

2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

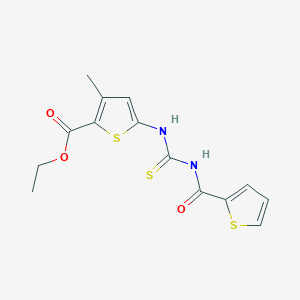

Descripción

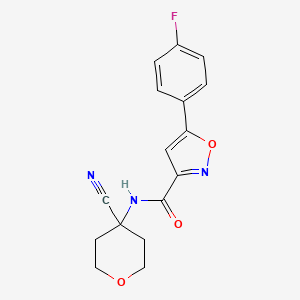

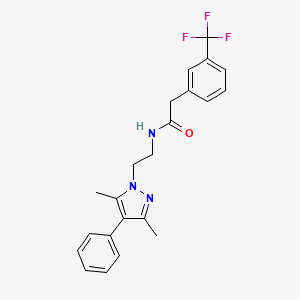

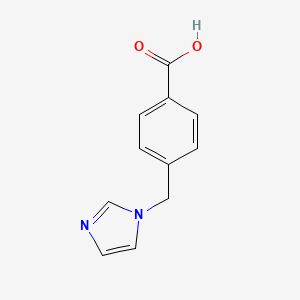

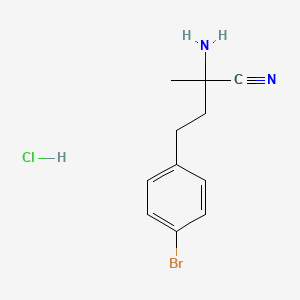

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. X-ray diffractometry and spectroscopic techniques are commonly used to analyze the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, and the piperidinylsulfonyl group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

- Application : HMS3557G10 has been investigated as a potential c-Met kinase inhibitor. It effectively inhibits c-Met activity, which may have implications for cancer therapy .

- Application : HMS3557G10 demonstrates excellent anti-tumor activity against cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical). Notably, compound 22i exhibits low IC50 values against these cell lines .

- Application : Researchers have explored HMS3557G10’s impact on cell cycle progression. Dose-dependent experiments and cell cycle assays provide insights into its effects on cell division .

- Application : HMS3557G10 induces apoptosis in cancer cells, as demonstrated by Annexin V-FITC/PI staining. This property contributes to its anti-tumor activity .

- Application : Researchers have conducted docking studies to understand the binding mode of HMS3557G10 with c-Met kinase. These simulations provide insights into its mechanism of action .

- Application : Researchers have synthesized derivatives of HMS3557G10, exploring variations in substituents and functional groups. These modifications impact its biological activity .

c-Met Kinase Inhibition

Anti-Tumor Activity

Cell Cycle Modulation

Apoptosis Induction

Molecular Docking Studies

Structural Modifications and Derivatives

Mecanismo De Acción

Direcciones Futuras

Future research could involve further exploration of the synthesis, structure, reactivity, and biological activity of this compound. This could include developing more efficient synthesis methods, studying the compound’s interaction with biological targets, and assessing its potential as a therapeutic agent .

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-15-8-6-14(7-9-15)13-23-18(24)22-12-4-5-16(17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBFEXGPJRZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)

![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)

![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)